Boc-二丙基甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

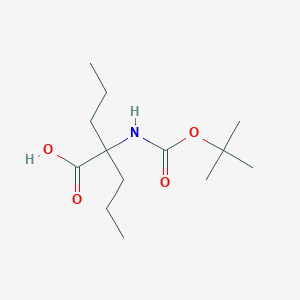

Boc-Dipropylglycine, also known as N-tert-butoxycarbonyl-N,N-dipropylglycine, is a chemical compound that belongs to the class of amino acids . It is used in several fields of research and industry due to its unique physical and chemical properties.

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The molecular structure of Boc-Dipropylglycine is represented by the Inchi Code: 1S/C13H25NO4/c1-6-8-13(9-7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16) . The molecular weight of Boc-Dipropylglycine is 259.35 .

Chemical Reactions Analysis

Boc-protected amines are unreactive to most bases and nucleophiles . This allows for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .

Physical And Chemical Properties Analysis

Boc-Dipropylglycine is stored at 0-8°C . It appears as a colorless viscous oil to white powder .

科学研究应用

肽类构象设计

非标准氨基酸(如二丙基甘氨酸 (Dpg))已被纳入肽中,以对多肽链立体化学施加局部限制。Dpg 与二丁基甘氨酸 (Dbg) 一起显示出与 Aib(α-氨基异丁酸)残基相似的螺旋形成倾向。这些氨基酸已证明了在晶体中形成螺旋的能力,有助于理解肽的结构和功能 (Karle 等人,1994)。

合成和结构表征

在多肽合成的领域,已对 Fmoc-L-Lys (Boc)-Gly-OH 等化合物进行了结构表征研究。这项研究对于简化和改进多肽合成至关重要,以赖氨酸和甘氨酸为原料。此类研究为氨基保护反应和多肽合成提供了实验和理论见解 (赵艺楠和梅兰妮·基,2013)。

肽中的诱导手性

Cα-四取代 α-氨基酸残基 Bip 的联苯核心中诱导轴向手性的研究及其在寡肽中的传播一直是研究领域。这包括理解二肽中的手性和其在螺旋寡肽中的影响 (Mazaleyrat 等人,2004)。

作为受限残基的构象效应

已对 C(α,α)-二炔丙基甘氨酸 (Dprg) 进行了研究,特别是其作为受限残基的构象偏好。这包括分析晶体结构和核磁共振结果以确定构象偏好,这对于理解肽折叠和结构至关重要 (Damodharan 等人,2001)。

冠载体-轴不对称-α,α-二取代甘氨酸

N-叔丁氧羰基-6-氨基-1,11-(20-冠-6)-6,7-二氢-5H-二苯并[a,c]环庚烯-6-羧酸甲酯已合成,作为多肽超分子器件合成的潜在构建块。该化合物展示了冠载体和具有轴不对称性的 α,α-二取代甘氨酸的整合 (Mazaleyrat 等人,1997)。

作用机制

Target of Action

Boc-Dipropylglycine is a type of Boc-protected amino acid . The primary targets of Boc-Dipropylglycine are likely to be proteins or enzymes that interact with amino acids. In the context of cancer research, Boc-Gly-Pro, a similar compound, has been used to target fibroblast activation protein (FAP), a serine protease overexpressed on the surface of tumor-associated fibroblasts .

Mode of Action

The Boc group in Boc-Dipropylglycine provides protection for the amino group during peptide synthesis . This protection allows for specific reactions to occur without unwanted interference from the amino group. The Boc group is stable towards most nucleophiles and bases . In the case of Boc-Gly-Pro, it is recognized and cleaved by FAP, releasing the active compound .

Biochemical Pathways

The cleavage of the Boc group can be a crucial step in these pathways .

Pharmacokinetics

The Boc group could potentially enhance the compound’s stability and bioavailability .

Result of Action

The result of Boc-Dipropylglycine’s action would depend on the specific context in which it is used. In the case of Boc-Gly-Pro, the cleavage of the Boc group by FAP releases the active compound, leading to anticancer activity .

Action Environment

The action of Boc-Dipropylglycine can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of the Boc group . Furthermore, the presence of specific enzymes, such as FAP in the case of Boc-Gly-Pro, is necessary for the compound to exert its effects .

安全和危害

未来方向

Peptide drug development, which includes compounds like Boc-Dipropylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The use of these nanostructures has been demonstrated in various fields including the design of molecular motors, the delivery of therapeutic agents, the development of energy storage devices, and the fabrication of piezoelectric-based sensors .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-6-8-13(9-7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRIQSNBJUTETD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Dipropylglycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)

![3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2417258.png)

![Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2417259.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)